L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl-
Overview
Description
L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- is a synthetic peptide composed of the amino acids L-arginine, glycine, L-proline, and L-lysine. This compound is of interest due to its potential applications in various fields such as biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this peptide allows it to interact with specific biological targets, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid (L-lysine) to the resin, followed by the stepwise addition of the remaining amino acids (glycine, L-proline, and L-arginine) using protected amino acid derivatives. Each coupling step is facilitated by activating agents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the complete assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA) and scavengers .
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In the latter method, the gene encoding the peptide is inserted into a suitable expression vector and introduced into a host organism (e.g., Escherichia coli). The host organism then produces the peptide, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- can undergo various chemical reactions, including:
Reduction: Reduction reactions can modify the peptide’s functional groups, potentially altering its biological activity.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and various catalysts. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired reaction and the stability of the peptide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the guanidino group in L-arginine produces nitric oxide, while substitution reactions can yield peptide analogs with modified biological activities .
Scientific Research Applications
L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Mechanism of Action
The mechanism of action of L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- involves its interaction with specific molecular targets and pathways. For example, the guanidino group of L-arginine can be converted to nitric oxide by nitric oxide synthase (NOS), leading to vasodilation and improved blood flow. Additionally, the peptide can modulate the activity of various enzymes and receptors, influencing cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
L-Arginine, L-asparaginylglycyl-: Another peptide with similar amino acid composition but different sequence and properties.
L-Arginine, L-prolylglycyl-L-leucyl-L-lysyl-: A peptide with a similar backbone but different side chains, leading to distinct biological activities.
Uniqueness
L-Arginine, glycylglycylglycyl-L-prolylglycyl-L-lysyl- is unique due to its specific sequence of amino acids, which confers distinct structural and functional properties. This peptide’s ability to produce nitric oxide and interact with various biological targets makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N11O8/c26-8-2-1-5-15(22(41)35-16(24(43)44)6-3-9-30-25(28)29)34-20(39)13-33-23(42)17-7-4-10-36(17)21(40)14-32-19(38)12-31-18(37)11-27/h15-17H,1-14,26-27H2,(H,31,37)(H,32,38)(H,33,42)(H,34,39)(H,35,41)(H,43,44)(H4,28,29,30)/t15-,16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFRSMOXBAZFR-ULQDDVLXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N11O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30785757 | |
Record name | Glycylglycylglycyl-L-prolylglycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30785757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
627.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404935-01-9 | |
Record name | Glycylglycylglycyl-L-prolylglycyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30785757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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